molecular formula C22H28N4O2 B3804950 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane

7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane

Cat. No. B3804950
M. Wt: 380.5 g/mol
InChI Key: HOSDDSJDXGUTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic derivative of diazabicycloalkane and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors or enzymes in the body. This binding leads to the activation or inhibition of various cellular pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane exhibits antimicrobial, anticancer, and anti-inflammatory activities. It has also been shown to have potential as a diagnostic tool in imaging studies. Moreover, this compound has been studied for its effects on various cellular pathways, including apoptosis, cell cycle regulation, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane in lab experiments is its potential as a novel compound with various applications. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane. These include studying its potential as a diagnostic tool in imaging studies, developing metal-based drugs using this compound as a ligand, and further elucidating its mechanism of action. Additionally, exploring the potential side effects and toxicity of this compound is also an important area of future research.
Conclusion:
In conclusion, 7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential and limitations.

Scientific Research Applications

7-(3-methoxybenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane has potential applications in various fields of research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been used as a ligand in the development of metal-based drugs. Moreover, it has been studied for its potential as a diagnostic tool in imaging studies.

properties

IUPAC Name

[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-17-12-24-20(13-23-17)21(27)26-10-8-22(16-26)7-4-9-25(15-22)14-18-5-3-6-19(11-18)28-2/h3,5-6,11-13H,4,7-10,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSDDSJDXGUTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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